molecular formula C16H12ClF6N3O B11080595 4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide

4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide

Cat. No.: B11080595
M. Wt: 411.73 g/mol
InChI Key: RBPSDWPVMHTPSI-UHFFFAOYSA-N
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Description

4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide is a complex organic compound characterized by its unique chemical structure, which includes a chloro-substituted benzamide core and a hexafluoroisopropyl group linked to a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide typically involves multiple steps:

    Formation of the Hexafluoroisopropyl Group: The hexafluoroisopropyl group can be synthesized by reacting hexafluoroacetone with an appropriate amine under controlled conditions.

    Coupling with 5-Methylpyridine: The hexafluoroisopropyl intermediate is then coupled with 5-methylpyridine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the amine group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The hexafluoroisopropyl group and the pyridine ring can facilitate binding to specific sites, while the chloro and amide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide is unique due to the presence of the 5-methylpyridinyl moiety, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the hexafluoroisopropyl group provides increased stability and lipophilicity, which can improve its pharmacokinetic properties.

This detailed overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C16H12ClF6N3O

Molecular Weight

411.73 g/mol

IUPAC Name

4-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]benzamide

InChI

InChI=1S/C16H12ClF6N3O/c1-9-2-7-12(24-8-9)25-14(15(18,19)20,16(21,22)23)26-13(27)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,24,25)(H,26,27)

InChI Key

RBPSDWPVMHTPSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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